molecular formula C11H7BrN2 B8753149 5-bromo-9H-pyrido[2,3-b]indole

5-bromo-9H-pyrido[2,3-b]indole

Cat. No. B8753149
M. Wt: 247.09 g/mol
InChI Key: DGESUNQUAWIVQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-9H-pyrido[2,3-b]indole is a useful research compound. Its molecular formula is C11H7BrN2 and its molecular weight is 247.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-9H-pyrido[2,3-b]indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-9H-pyrido[2,3-b]indole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-bromo-9H-pyrido[2,3-b]indole

Molecular Formula

C11H7BrN2

Molecular Weight

247.09 g/mol

IUPAC Name

5-bromo-9H-pyrido[2,3-b]indole

InChI

InChI=1S/C11H7BrN2/c12-8-4-1-5-9-10(8)7-3-2-6-13-11(7)14-9/h1-6H,(H,13,14)

InChI Key

DGESUNQUAWIVQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(N2)N=CC=C3)C(=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 3 (2.8 g, 10.2 mmol) was dissolved in ortho-phosphoric acid (40 ml). The mixture was heated to 150° C. for 18 hours, and the intended product confirmed by LC-MS. The mixture was cooled to 0° C. and the acid neutralized with concentrated NaOH. Extraction with methylene chloride afforded a mixture of Compounds 4 and 4′, which was then purified by HPLC to provide Compound 4 (180 mg, 9%). 1H NMR (400 MHz, CD3OD) δ 9.16 (d, J=7.8 Hz 1 H) 8.48 (s, 1 H) 7.62 (d, J=7.8 Hz 1 H) 7.52 (d, J=6.8 Hz 1 H) 7.44 (m, 2 H). [M+H] calc'd for C17H12N2, 245; found 245.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Compounds 4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
9%

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